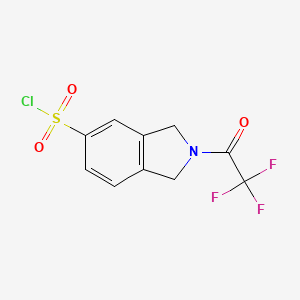

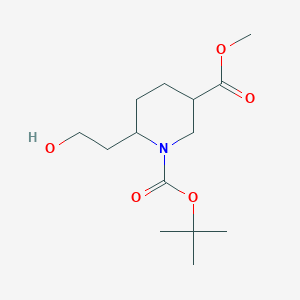

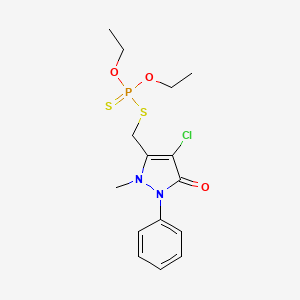

![molecular formula C12H21NO5 B6360903 cis-1-[(tert-Butoxy)carbonyl]-3-methoxypiperidine-4-carboxylic acid CAS No. 1415741-35-3](/img/structure/B6360903.png)

cis-1-[(tert-Butoxy)carbonyl]-3-methoxypiperidine-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Cis-1-[(tert-Butoxy)carbonyl]-3-methoxypiperidine-4-carboxylic acid” is a piperidine derivative. It has a molecular weight of 273.29 . The IUPAC name for this compound is (3S,4R)-1-(tert-butoxycarbonyl)-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid .

Synthesis Analysis

The tert-butyloxycarbonyl (BOC) group is a protecting group used in organic synthesis. The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis

The InChI code for this compound is 1S/C12H19NO6/c1-12(2,3)19-11(17)13-5-7(9(14)15)8(6-13)10(16)18-4/h7-8H,5-6H2,1-4H3,(H,14,15)/t7-,8+/m1/s1 .Chemical Reactions Analysis

The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical And Chemical Properties Analysis

The compound has a molecular weight of 273.29 . More detailed physical and chemical properties may be available in the compound’s Material Safety Data Sheet (MSDS).科学的研究の応用

Chemical Synthesis

This compound, also known as N-BOC-4-Piperidinecarboxylic acid, is often used in chemical synthesis . It’s a tert-butyloxycarbonyl (Boc) protected derivative of piperidine-4-carboxylic acid, which makes it useful in reactions where protection of the carboxylic acid group is necessary .

Amino Acid Ionic Liquids

The compound has been used in the preparation of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . These ionic liquids have multiple reactive groups, expanding the applicability of AAILs .

Dipeptide Synthesis

The Boc-AAILs derived from this compound have been used as starting materials in dipeptide synthesis . A distinctive coupling reagent was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields .

Organic Solvent

The Boc-AAILs are miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane at room temperature . This makes them useful as organic solvents in various chemical reactions .

Protodeboronation

While specific information about the use of this compound in protodeboronation was not found, similar compounds with Boc protection have been used in catalytic protodeboronation of alkyl boronic esters . This suggests potential applications in this area.

Anti-Markovnikov Alkene Hydromethylation

Paired with a Matteson–CH2–homologation, protodeboronation allows for formal anti-Markovnikov alkene hydromethylation . This is a valuable but previously unknown transformation .

作用機序

Target of Action

The primary target of Cis-1-[(tert-butoxy)carbonyl]-3-methoxypiperidine-4-carboxylic acid is amines . The compound is used as a protecting group in organic synthesis, specifically for amines .

Mode of Action

The compound, also known as a tert-butyloxycarbonyl (BOC) group , can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This process is known as amine protection . The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Biochemical Pathways

The compound plays a significant role in the synthesis of peptides and proteins . By protecting amines during synthesis, it allows for the selective formation of peptide bonds without unwanted side reactions .

Result of Action

The primary result of the compound’s action is the protection of amines during organic synthesis . This allows for the selective formation of peptide bonds, facilitating the synthesis of complex peptides and proteins .

Action Environment

The compound’s action, efficacy, and stability are influenced by various environmental factors. For instance, the addition of the BOC group to amines can occur under aqueous conditions . The removal of the BOC group can be accomplished with strong acids . The compound’s stability and efficacy can also be affected by the presence of other compounds in the reaction mixture .

Safety and Hazards

特性

IUPAC Name |

(3S,4S)-3-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-5-8(10(14)15)9(7-13)17-4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEBRCXVVNPFMDQ-DTWKUNHWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cis-1-[(tert-butoxy)carbonyl]-3-methoxypiperidine-4-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

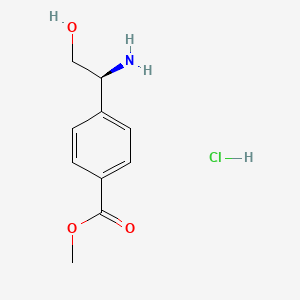

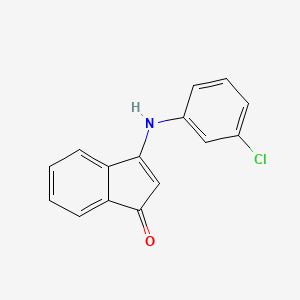

![(R)-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline](/img/structure/B6360840.png)

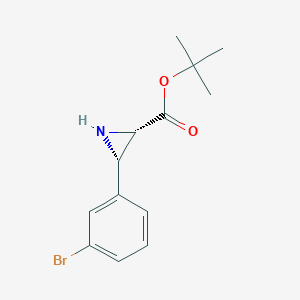

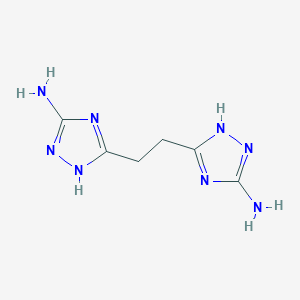

![4-Bromo-[1,5]naphthyridine dihydrobromide](/img/structure/B6360850.png)

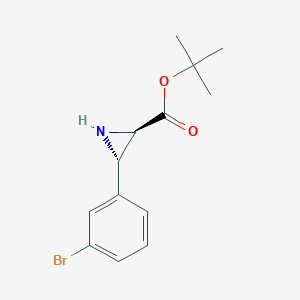

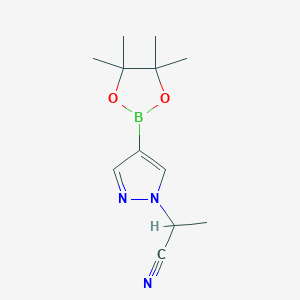

![2-Chloro-4-(cyclopentyloxy)-5-iodo-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6360856.png)

![2-(3-Bromo-5-trifluoromethylphenyl)[1,3]dioxolane](/img/structure/B6360915.png)